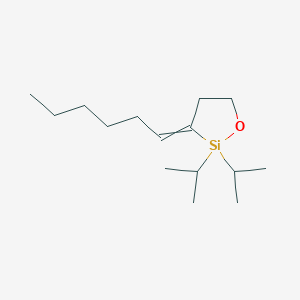
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane is a chemical compound with the molecular formula C15H30OSi This compound is part of the oxasilolane family, which are silicon-containing heterocycles
Métodos De Preparación
The synthesis of 3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane typically involves the reaction of hexylidene derivatives with silicon-containing reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and specific temperature and pressure conditions to facilitate the formation of the oxasilolane ring.
Análisis De Reacciones Químicas
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
Aplicaciones Científicas De Investigación
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing silicon-based pharmaceuticals.
Industry: It is used in the production of specialty materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane involves its interaction with molecular targets through its silicon-containing ring. The compound can form stable complexes with various substrates, facilitating chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalysis or drug development.
Comparación Con Compuestos Similares
3-Hexylidene-2,2-di(propan-2-yl)-1,2-oxasilolane can be compared with other similar compounds such as:
3-Methyl-2,2-di(propan-2-yl)butanoyl chloride: This compound has a similar structure but lacks the oxasilolane ring, making it less versatile in certain applications.
3-Methyl-2,2-di(propan-2-yl)butanenitrile: Another similar compound, but with different functional groups, leading to different chemical properties and applications.
Propiedades
Número CAS |
853995-59-2 |
|---|---|
Fórmula molecular |
C15H30OSi |
Peso molecular |
254.48 g/mol |
Nombre IUPAC |
3-hexylidene-2,2-di(propan-2-yl)oxasilolane |
InChI |
InChI=1S/C15H30OSi/c1-6-7-8-9-10-15-11-12-16-17(15,13(2)3)14(4)5/h10,13-14H,6-9,11-12H2,1-5H3 |
Clave InChI |
XURRBZUYKLCUNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=C1CCO[Si]1(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


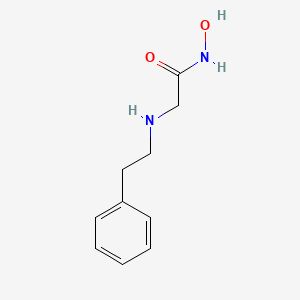

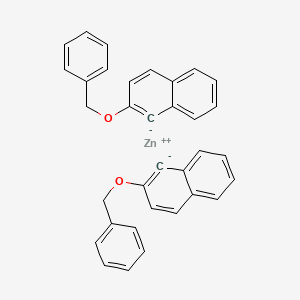
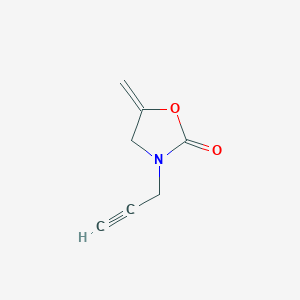
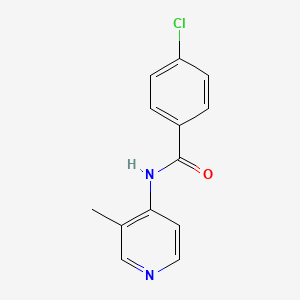
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
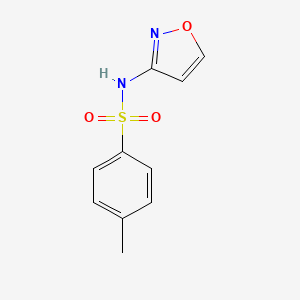
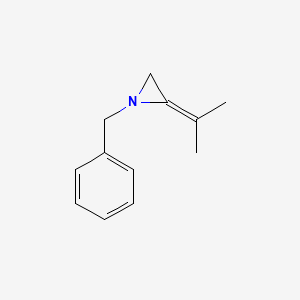
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)
![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)


![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
